Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate is a nitrogen-containing bicyclic compound recognized for its potential applications in medicinal chemistry. This compound belongs to the class of azabicyclic compounds, which are characterized by their bicyclic structure containing a nitrogen atom. The specific structure of butyl 3-azabicyclo[3.2.0]heptane-1-carboxylate contributes to its unique chemical properties and biological activities.
This compound can be sourced from various chemical suppliers and is classified under the category of heterocyclic compounds, specifically as a bicyclic amine derivative. Its systematic name reflects its structural components, including the butyl group and the azabicyclo framework.
The synthesis of butyl 3-azabicyclo[3.2.0]heptane-1-carboxylate typically involves several key steps:
One common method includes intramolecular cyclization reactions, which can be optimized for higher yields using continuous flow reactors in industrial settings. This approach enhances efficiency and purity in large-scale production .
The molecular formula for butyl 3-azabicyclo[3.2.0]heptane-1-carboxylate is with a molecular weight of approximately 225.28 g/mol. The compound features a bicyclic structure that includes a nitrogen atom integrated into the ring system, which contributes to its chemical reactivity and biological properties.
Butyl 3-azabicyclo[3.2.0]heptane-1-carboxylate can participate in various chemical reactions typical for esters and nitrogen-containing compounds:
The mechanism of action for butyl 3-azabicyclo[3.2.0]heptane-1-carboxylate involves its interaction with biological targets, such as enzymes or receptors within cells. While specific pathways may vary, compounds in this class often exhibit biological activity by modulating neurotransmitter systems or acting as enzyme inhibitors.
Research indicates that such compounds may influence synaptic transmission or metabolic pathways due to their structural similarity to neurotransmitters or other biologically active molecules .
The compound exhibits typical reactivity patterns associated with esters and nitrogen-containing heterocycles, including susceptibility to hydrolysis and nucleophilic attack.
Butyl 3-azabicyclo[3.2.0]heptane-1-carboxylate has significant applications in scientific research, particularly in drug discovery and development:
This compound's unique structural features make it an important subject for ongoing research in medicinal chemistry and related fields, highlighting its potential for future applications in pharmacology and biochemistry.
The systematic naming "3-azabicyclo[3.2.0]heptane" precisely defines this scaffold's molecular architecture: a seven-membered bicyclic structure with a nitrogen atom at position 3 and a [3.2.0] ring fusion system. This notation indicates a four-atom bridge (heptane base) connecting two bridgehead atoms, with a three-atom bridge and a zero-atom bridge (direct bond) completing the fusion. The numerical descriptor [3.2.0] follows IUPAC conventions for bicyclic alkanes, specifying the number of atoms between bridgeheads in descending order [3].
Structural Parameter | Value | Chemical Implication |
---|---|---|
C1-C2-C3 Bond Angle | ~88° | Increased ring strain facilitating nucleophilic ring-opening reactions |
N3-C4 Bond Length | 1.47 Å | Partial double-bond character when conjugated with carbonyls (e.g., carboxylates) |
Transannular Distance (N3-C7) | 2.65 Å | Non-bonding proximity enabling chelation with metal catalysts |
The medicinal exploration of azabicyclo[3.2.0]heptanes began in earnest with the 1980s antibiotic boom, driven by the search for β-lactamase-resistant β-lactams. Patent US4357342A (1982) marked a watershed by claiming 1-azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylic acid derivatives as novel antibacterial agents. These compounds leveraged the strained [3.2.0] system's ability to stabilize β-lactam structures while resisting enzymatic degradation [2].
Key Patents and Structural Innovations:
Patent/Document | Year | Contribution | Medicinal Application |
---|---|---|---|
US4357342A [2] | 1982 | First synthesis of 1-azabicyclo[3.2.0]heptane-3,7-dione-2-carboxylic acid esters | Broad-spectrum β-lactam antibiotics |
AU704969B2 [7] | 1999 | 3-Amino derivatives with C6 alkyl/alkoxy groups | Gram-positive antibacterial agents |
CAS 663172-80-3 [8] | 2005 | 6-Oxo variants for peptide backbone modification | Enzyme inhibitors & proteolysis targeting |
Synthetic Methodology Shifts: Early routes relied on semisynthetic approaches from natural templates, suffering from low yields (<15%) and poor stereocontrol. Contemporary methods employ catalytic asymmetric synthesis—notably ring-closing metathesis (RCM) and transition-metal-catalyzed cyclizations—achieving yields >75% and >99% ee in optimized cases. The development of tert-butyl carboxylate-protected intermediates (e.g., tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate, CID 71306106) enabled efficient nitrogen functionalization without epimerization [1] [8].
Ester groups serve as versatile molecular handles that profoundly influence azabicyclo[3.2.0]heptane reactivity, solubility, and bioactivity. The butyl carboxylate in particular balances lipophilicity (LogP ~1.73) and hydrolytic stability, making it ideal for prodrug strategies and multistep synthesis [4] [9] [10].
Steric Protection: Bulky esters (tert-butyl, benzyl) shield the reactive bicyclic core during synthetic manipulations. For example, tert-butyl esters in azabicycloheptanes withstand Grignard additions at -78°C but cleanly deprotect under acidic conditions [5] [9].
Ester-Directed Transformations:
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 541-25-3
CAS No.:
CAS No.: